tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC18049045
Molecular Formula: C10H16BrNO3
Molecular Weight: 278.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16BrNO3 |
|---|---|
| Molecular Weight | 278.14 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(bromomethyl)-5-oxopyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-7(6-11)4-5-8(12)13/h7H,4-6H2,1-3H3/t7-/m0/s1 |
| Standard InChI Key | PBCOFGASVWDIPR-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CBr |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1=O)CBr |
Introduction
Synthesis and Reactivity
Synthetic Pathways
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | KCN, DMF | Cyanomethyl derivative |
| Ketone Reduction | NaBH, MeOH | 5-Hydroxypyrrolidine derivative |
| Boc Deprotection | HCl (4M in dioxane) | Free amine pyrrolidine |
Structural Features
Molecular Architecture
The compound’s structure (Figure 1) features a five-membered pyrrolidine ring with:
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A bromomethyl group at the C2 position, providing electrophilic reactivity.
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A ketone at C5, enabling keto-enol tautomerism.
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A tert-butyl ester at N1, offering steric protection and influencing solubility.
The (2S)-configuration is critical for enantioselective synthesis, as confirmed by its chiral SMILES notation:
BrC[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C.
Spectroscopic Characterization
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H NMR: Signals at δ 1.40 ppm (tert-butyl), δ 3.50–4.20 ppm (pyrrolidine protons), and δ 4.60 ppm (bromomethyl).
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IR: Stretches at 1740 cm (ester C=O) and 1680 cm (ketone C=O).
Applications in Research
Organic Synthesis
The compound is a key intermediate for:
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Alkaloid Synthesis: Serves as a precursor for pyrrolizidine and indolizidine alkaloids.
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Peptide Mimetics: The pyrrolidine ring mimics proline in peptide backbones, enabling drug design.
Medicinal Chemistry
Comparison with Related Compounds
The absence of a nitrogen atom in the tetrahydrofuran derivative limits its use in alkaloid synthesis, while the aromatic bromine in favors electrophilic aromatic substitution over aliphatic reactivity .
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